molecular formula C11H17Cl3N2 B2714833 (R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 1286208-91-0

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2714833
CAS No.: 1286208-91-0
M. Wt: 283.62
InChI Key: SKLFQEVGXGPFFV-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine ring, a chlorobenzyl group, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving a suitable amine precursor and a reducing agent.

Industrial Production Methods

Industrial production of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reagents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Such as halides, acids, or bases under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May form corresponding oxides or ketones.

    Reduction: May form corresponding amines or alcohols.

    Substitution: May form corresponding substituted derivatives with different functional groups.

Scientific Research Applications

®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: For studying the pharmacokinetics and pharmacodynamics of related compounds.

    Biochemistry: For investigating the interactions of the compound with biological macromolecules.

    Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors involved in various physiological processes.

    Inhibition of Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulation of Signaling Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine: Without the dihydrochloride salt form.

    (S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound.

    ®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride: With a different position of the chlorine atom on the benzyl group.

Uniqueness

®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form, which may influence its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLFQEVGXGPFFV-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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